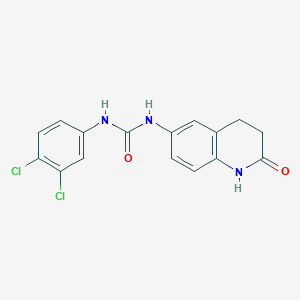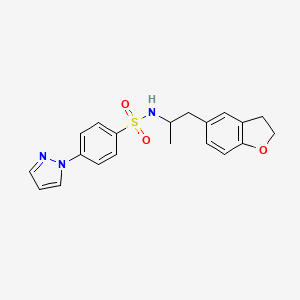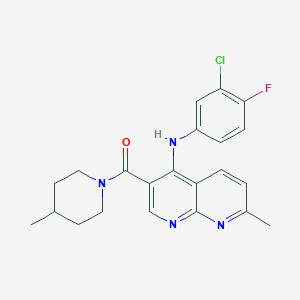
1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is a chemical structure that appears to be related to a class of compounds that involve a urea linkage between a phenyl group and a tetrahydroquinoline moiety. The presence of dichlorophenyl and tetrahydroquinoline suggests potential biological activity, as these structures are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related urea compounds has been reported using a three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile, leading to the formation of 1-(4-haloisoquinolin-1-yl)ureas . Although the specific compound is not directly mentioned, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and electrophiles.
Molecular Structure Analysis
Tetrahydroisoquinoline derivatives have been studied for their selective antagonism of the TRPM8 channel receptor, with the urea function and the tetrahydroisoquinoline system being necessary for activity . The molecular structure of such compounds is crucial for their biological activity, and the dichlorophenyl group could influence the potency and selectivity of the compound .
Chemical Reactions Analysis
Urea and thiourea have been used as ammonia surrogates in the synthesis of quinazolin-4(3H)-ones, a reaction that proceeds without a catalyst and can yield various substituted derivatives depending on the nature of the carbonyl compounds employed . This suggests that the urea moiety in the compound of interest could potentially engage in similar chemical reactions, leading to a variety of analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be characterized by techniques such as thin-layer chromatography, melting point determination, infrared spectroscopy, proton NMR spectrometry, and mass spectrometry . These techniques can help determine the purity, structural confirmation, and antibacterial activity of the synthesized compounds. The presence of electron-withdrawing substituents, such as the dichlorophenyl group, is known to influence the activity of these molecules .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis of New Quinazolinones : Research by Patel and Shaikh (2011) explored the synthesis of new quinazolinones, demonstrating their potential antimicrobial activities. This aligns with the structural properties of 1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, suggesting its possible use in developing antimicrobial agents (Patel & Shaikh, 2011).
Environmental and Chemical Degradation
- Degradation of Antimicrobials : A study by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials, including triclosan and triclocarban, involved compounds structurally similar to 1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea. This research indicates the potential of such compounds in environmental remediation and chemical degradation processes (Sirés et al., 2007).
Insecticidal Activity
- New Insecticides for Cuticle Interference : Mulder and Gijswijt (1973) investigated compounds similar to 1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea for their insecticidal activity, specifically targeting the process of cuticle deposition in insects. This suggests the compound's potential application in developing new insecticides (Mulder & Gijswijt, 1973).
Pharmaceutical Research
- NMDA Receptor Antagonists : Leeson et al. (1992) synthesized and tested trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines, which are structurally related to the subject compound, as in vitro antagonists at the glycine site on the NMDA receptor. This indicates potential applications in pharmaceutical research, particularly in exploring treatments for conditions related to NMDA receptor dysfunction (Leeson et al., 1992).
Chemical Synthesis and Characterization
- X-ray Mapping in Heterocyclic Design : Mazina et al. (2004) conducted studies on tricyclic heterocycles based on compounds similar to 1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, using X-ray diffraction for structural analysis. This research contributes to the broader understanding of the chemical properties and potential applications of such compounds in synthetic chemistry (Mazina et al., 2004).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-12-4-2-11(8-13(12)18)20-16(23)19-10-3-5-14-9(7-10)1-6-15(22)21-14/h2-5,7-8H,1,6H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIJJBRYEAKFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)
![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)



![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)